molecular formula C19H17ClN2OS B2940070 (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide CAS No. 476325-79-8

(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide

Cat. No.: B2940070
CAS No.: 476325-79-8
M. Wt: 356.87
InChI Key: OWHKMNBABFSJKU-ZHACJKMWSA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide features a conjugated enamide backbone with a 2-chlorophenyl substituent and a 3-cyano-substituted cyclohepta[b]thiophene moiety. The cyclohepta[b]thiophene ring, a seven-membered fused heterocycle, introduces steric bulk and unique electronic properties due to sulfur’s electronegativity and the ring’s conformational flexibility. The 3-cyano group further contributes to electron-withdrawing effects, which may stabilize the molecule or modulate solubility .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-16-8-5-4-6-13(16)10-11-18(23)22-19-15(12-21)14-7-2-1-3-9-17(14)24-19/h4-6,8,10-11H,1-3,7,9H2,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHKMNBABFSJKU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohepta[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the cyclohepta[b]thiophene ring.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Formation of the Prop-2-enamide Moiety: This step involves the reaction of the intermediate with an appropriate amide precursor under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to receptors, triggering downstream signaling cascades that result in physiological effects.

Comparison with Similar Compounds

(a) Substituent Position and Electronic Effects

  • The ortho-chloro substituent also induces a strong electron-withdrawing effect, polarizing the enamide system.
  • (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (): Replaces the 2-chlorophenyl with a 3-phenoxyphenyl group.

(b) Core Structure Variations

  • Target Compound : The cyclohepta[b]thiophene ring provides a larger, more flexible scaffold than simpler heterocycles. This may enhance binding to proteins with deep hydrophobic pockets but reduce solubility due to increased molecular weight (~380–400 g/mol estimated).
  • 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one () : A pyrrolopyrazole core offers a smaller, rigid structure, favoring faster metabolic clearance but limiting conformational adaptability .

Thiophene and Fused Heterocycle Analogues

  • Target Compound: The cyclohepta[b]thiophene’s fused system contrasts with unfused thiophenes (e.g., 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, ).
  • Isoxazolo[3,4-d]pyrimidin-4(1H)-one () : A nitrogen-rich fused system with higher polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the sulfur-containing thiophene .

Hydrogen-Bonding and Crystallinity

  • Target Compound: The enamide’s carbonyl and cyano groups serve as hydrogen-bond acceptors, which may influence crystal packing or protein interactions.
  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Forms extensive N–H···S and O–H···S hydrogen bonds in its crystal lattice, suggesting higher melting points than the target compound, which lacks thione donors .

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (est.) logP (est.) Notable Features
Target Compound Cyclohepta[b]thiophene-enamide 2-chlorophenyl, 3-cyano ~390 3.2 High steric bulk, moderate lipophilicity
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide () Simple enamide 3-phenoxyphenyl ~320 4.1 Higher logP, flexible phenoxy group
3.6-dichloro-2-pyridinecarboxylic acid () Pyridine-carboxylic acid 3,6-dichloro ~206 1.8 High polarity, acidic
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione 2-chlorophenyl, thione ~370 2.9 Extensive hydrogen bonding

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide , also known by its DrugBank ID DB06970, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H20ClN3O3S2C_{19}H_{20}ClN_{3}O_{3}S_{2}, and it features a complex structure comprising a chlorophenyl group, a cyano group, and a cyclohepta[b]thiophene moiety. The structural representation is as follows:

  • IUPAC Name : 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-(diethylsulfamoyl)benzamide
  • Molecular Weight : 437.96 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Some derivatives of thiophene compounds have shown promising anticancer properties by inducing apoptosis in cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in various models by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives have been tested against bacterial strains, showing moderate to strong antibacterial activity.

In Vitro Studies

In vitro studies on related compounds have provided insights into their biological activities:

  • Cell Proliferation Assays : Compounds have been tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use.
CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)25
Compound BHeLa (Cervical Cancer)15

Case Studies

  • Case Study on Anti-inflammatory Activity :
    A study investigating the anti-inflammatory effects of thiophene derivatives found that one compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential for treating inflammatory diseases.
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiophene structure enhanced antibacterial efficacy.

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